Diadenosine pentaphosphate pentasodium

P2X receptor pharmacology purinergic signaling recombinant receptor electrophysiology

Standard Ap3A/Ap4A analogs confound P2X3 and RyR2 studies due to differing potency and partial agonism. Diadenosine pentaphosphate pentasodium (Ap5A) is the selective solution. - Full agonist at P2X3 (potency > ATP) vs. partial agonist at P2X1; no P2X4 activity. - Native reduced form mandatory for RyR2 high-affinity site (100 pM-10 µM). - Most potent vasoconstrictor in human arteries (Ap5A > Ap6A > Ap4A); does not induce VSMC proliferation. - Pentasodium salt ensures defined MW (1026.28) for accurate dosing.

Molecular Formula C20H29N10Na5O22P5
Molecular Weight 1031.3 g/mol
Cat. No. B15597894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiadenosine pentaphosphate pentasodium
Molecular FormulaC20H29N10Na5O22P5
Molecular Weight1031.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
InChIKeyAFXGMNIKDBLMOB-CSMIRWGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diadenosine Pentaphosphate Pentasodium Overview


P1,P5-Di(adenosine-5′) pentaphosphate pentasodium (Ap5A, CAS 4097-04-5) is a naturally occurring diadenosine polyphosphate (ApnA family, n=5) composed of two adenosine moieties linked by a five-phosphate chain . It is stored in and released from platelet dense granules, chromaffin cells, and neuronal synaptic terminals, functioning as an endogenous vasoactive mediator and extracellular signaling molecule . Ap5A exerts biological effects through interactions with multiple purinergic receptor subtypes (including P2X, P2Y, and a putative dinucleotide receptor) and serves as a potent inhibitor of adenylate kinase (Ki = 2.5 nM) . Commercially available as a ≥95% HPLC powder (white to yellow-white) with solubility of 50 mg/mL in H2O, the compound is stored at −20°C for research use .

Workflow P2X1, P2X3, P2X2 subunit profiling & purinergic signaling studies
Selection Pentasodium salt ensures aqueous solubility for in vitro/vivo experimental workflows
Context Reported redox-state-sensitive tool for RyR2 high-affinity site engagement

Diadenosine Pentaphosphate Pentasodium: Chain‑Length & Salt‑Form Specificity


The diadenosine polyphosphate family (ApnA, where n=2-7) exhibits phosphate chain length-dependent pharmacological divergence across receptor subtypes and enzymatic targets. Generic substitution between Ap5A (n=5) and its closest analogs—Ap4A (n=4) and Ap6A (n=6)—is not scientifically valid due to substantial differences in agonist efficacy at P2X receptor subunits (e.g., partial vs. full agonism at rat P2X4) [1], distinct selectivity profiles for vasoconstrictive purinoceptor mechanisms (Ap5A-mediated constriction is entirely P2X-dependent, whereas Ap6A shows partial insensitivity to standard P2X antagonists) [2], and divergent potency rankings in Ca2+ ATPase activation (Ap5A ≈ Ap6A > Ap4A ≈ Ap3A) [3]. Consequently, the selection of Ap5A over alternative ApnA species must be justified by specific, quantifiable evidence from the intended experimental system, as documented below.

Target (Ap5A Pentasodium)
Common Substitutes (Ap4A, Ap6A, Other Salts)
P2X3 full agonist; P2X1 partial; P2X4 negligible
Ap4A: P2X2 partial agonist; Ap6A: P2X1 full agonist — subunit profile shifts
Non-proliferative in VSMC (no P2Y-ERK1/2 activation)
Ap3A/Ap4A promote VSMC proliferation; mitogenic signal may confound vascular studies
Defined pentasodium MW (1026.28 g/mol) for molar calculations
Ammonium (MW 916.37) or trilithium salts alter molar dosing and solubility properties

Diadenosine Pentaphosphate Pentasodium: Differentiation Evidence


RyR2: Native vs. Oxidized Ap5A Activity

At recombinant rat P2X3 receptors expressed in Xenopus oocytes under voltage-clamp conditions, Ap5A acts as a full agonist with potency exceeding that of the endogenous reference agonist ATP. In the same experimental system, Ap4A and Ap6A also function as full agonists at rat P2X3, all three diadenosine polyphosphates being more potent than ATP, whereas Ap4A behaves only as a partial agonist at rat P2X4 [1]. This demonstrates that Ap5A offers full agonist efficacy at the P2X3 subtype, distinguishing it from ATP's lower potency and from Ap4A's partial agonism at other P2X subunits.

RyR2 Activation EC50
Head-to-head
Native Ap5A EC50 140 µM
vs oxidized oAp5A EC50 16 µM (8.75‑fold difference)
Supports redox-state-dependent RyR2 gating interpretation
Native form required for high-affinity site engagement; oxidized analog loses this activity
P2X receptor pharmacology purinergic signaling recombinant receptor electrophysiology

P2X3 vs. P2X4 Subunit Selectivity

Ap5A functions as a potent and widely utilized adenylate kinase (AK) inhibitor with a reported Ki of 2.5 nM . This inhibitory activity enables its application in mitochondrial ATP synthesis assays and membrane potential studies, where precise suppression of adenylate kinase-mediated nucleotide interconversion is required . While comparative Ki data for Ap4A and Ap6A at adenylate kinase are not available in the retrieved literature, the 2.5 nM value establishes Ap5A as a high-affinity AK inhibitor suitable for nanomolar-range experimental blockade.

P2X Subunit Agonism
Head-to-head
Ap5A: full agonist P2X3, partial P2X1, negligible P2X4
Ap4A: full agonist P2X2; Ap6A: full agonist P2X1
Differentiates P2X3-mediated signaling in recombinant systems
Ap4A/Ap6A activate distinct subunit profiles, altering pathway interpretation
adenylate kinase inhibition ATP synthesis assays cancer metabolism

Native P2X Activation in Sensory Axons

In rat midbrain synaptosomal preparations, Ap5A has been identified as the agonist with the highest affinity at the dinucleotide receptor among tested diadenosine polyphosphates, eliciting Ca2+ transients across a concentration range of 10−7 to 10−3 M with a single-phase dose-response curve and an EC50 value of 56.21 ± 1.82 μM [1]. This receptor, distinct from classical ATP-sensitive P2 purinoceptors, responds preferentially to dinucleotide agonists, and Ap5A's EC50 value provides a benchmark for comparative studies in central nervous system synaptic terminals.

Sensory Axon P2X Rank
Head-to-head
α,β-meATP > Ap5A >> Ap4A = ATP
(TNP-ATP-sensitive excitation)
Ap5A engages TNP-ATP-sensitive nociceptive signaling in ex vivo nerve
ATP and Ap4A do not replicate comparable P2X1/P2X3-mediated excitability
dinucleotide receptor synaptosomal calcium signaling purinergic neurotransmission

Human Mesenteric Artery Vasoconstriction

In cultured rat vascular smooth muscle cells (VSMC), pre-treatment with Ap5A (10 μmol/L) administered 120 seconds prior to angiotensin II (Ang II) challenge significantly attenuated the Ang II-induced increase in cytosolic free calcium concentration ([Ca2+]i). Specifically, Ap5A reduced the Ang II-induced [Ca2+]i elevation from a control value of 1,053 ± 174 nmol/L to 591 ± 112 nmol/L (p < 0.01) [1]. Under identical conditions, Ap4A produced a greater attenuation (to 283 ± 42 nmol/L) and Ap6A produced an intermediate attenuation (to 477 ± 79 nmol/L), indicating that Ap5A exhibits a distinct, intermediate functional profile among the Ap4A–Ap6A series in modulating vasoconstrictor hormone responses [1].

Human Artery Vasoconstriction
Head-to-head
Ap5A > Ap6A > Ap4A > Ap3A
(PPADS-sensitive, P2X-mediated)
Supports P2X-mediated vascular contractility assay context
Degradation products (ATP, ADP) show weaker signal; Ap5A yields cleanest P2X response
vascular smooth muscle calcium signaling angiotensin II antagonism

No VSMC Proliferation Induction

In spectrophotometric measurements of Ca2+ ATPase activity using various concentrations of ATP and diadenosine polyphosphates, Ap5A and Ap6A demonstrated a stronger stimulatory effect on the enzyme compared to the shorter-chain analogs Ap3A and Ap4A. The reported potency ranking was Ap3A ≈ Ap4A < Ap5A ≈ Ap6A, with the stimulatory effect shown to be non-competitive with ATP, suggesting an allosteric activation mechanism [1]. This establishes a functional bifurcation within the ApnA family at the n=5 chain length, where enhanced Ca2+ ATPase modulation emerges.

VSMC Proliferation
Head-to-head
Ap5A: non-proliferative
Ap3A/Ap4A: proliferative (P2Y-ERK1/2)
Enables contractile/acute signaling without mitogenic confound
Preferred for atherosclerosis model studies where proliferation readouts must be avoided
Ca2+ ATPase calcium homeostasis allosteric enzyme modulation

P2X2 Positive Allosteric Modulation

In the rat isolated perfused kidney model, the vasoconstrictive response elicited by Ap5A was demonstrated to be completely attributable to P2X purinoceptor activation, as established by full blockade with suramin and PPADS [1]. In contrast, the vasoconstrictive responses to Ap4A and Ap6A were only largely (but not completely) P2X-mediated, and Ap6A-induced vasoconstriction was partially insensitive to both A1 and P2X purinoceptor antagonists [1]. This provides clear functional evidence that Ap5A offers a cleaner, more exclusive P2X-dependent vasoconstrictive pharmacology compared to its immediate neighbors in the ApnA series.

P2X2 Allosteric Modulation
Head-to-head
EC50 2.95 ± 0.7 nM (potentiation)
Leftward shift of ATP curve by 0.5 log10 unit
High-affinity P2X2 allosteric modulation context
Ap4A is a weak agonist without potentiation; Ap3A/Ap6A inactive at P2X2
renal vasculature purinoceptor pharmacology P2X receptor selectivity

Diadenosine Pentaphosphate Pentasodium: Key Applications


P2X3-Selective Studies in Pain & Sensory Neurobiology

Ap5A pentasodium is the preferred adenylate kinase inhibitor for mitochondrial ATP synthesis studies due to its established Ki of 2.5 nM . In protocols requiring suppression of adenylate kinase-mediated nucleotide interconversion—such as mitochondrial lysate ATP synthesis measurements and tetramethylrhodamine methyl ester (TMRM)-based membrane potential assays—Ap5A provides nanomolar-range blockade validated in published experimental workflows . Its demonstrated use in sarcoma osteogenic (Saos-2) cell mitochondrial lysates further supports its applicability in cancer metabolism research .

RyR2 Redox-Dependent Gating Studies

For investigations of P2X3 purinoceptor pharmacology using recombinant expression systems (e.g., Xenopus oocyte electrophysiology), Ap5A pentasodium serves as a full agonist with potency exceeding that of the endogenous reference ligand ATP [1]. Selection of Ap5A over ATP is scientifically justified when higher-potency full agonism at P2X3 is required, and selection over Ap4A is warranted when a P2X4 partial agonist profile must be avoided [1]. This makes Ap5A the appropriate positive control for characterizing P2X3-selective antagonists and for studies of P2X3-mediated sensory neurotransmission.

Human Vascular P2X Vasoconstriction Assays

In rat midbrain synaptosomal preparations, Ap5A pentasodium has been established as the agonist with the highest affinity at the dinucleotide receptor among tested ApnA compounds, producing Ca2+ transients with a well-characterized monophasic dose-response curve (EC50 = 56.21 ± 1.82 μM) [2]. This validated EC50 value and its superior affinity relative to other dinucleotides make Ap5A the optimal reference agonist for experiments investigating this distinct purinergic receptor population in synaptic terminals, including studies of nucleotide-mediated neuromodulation and cross-talk with adenosine A1 and P2 receptors [2].

VSMC Signaling with Proliferation-Neutral Controls

Ap5A pentasodium demonstrates a quantitatively distinct, intermediate attenuation profile of angiotensin II-induced calcium responses in vascular smooth muscle cells (VSMC), reducing [Ca2+]i elevation from 1,053 ± 174 nmol/L to 591 ± 112 nmol/L [3]. This profile differs significantly from the stronger attenuation produced by Ap4A (to 283 ± 42 nmol/L) and the comparable attenuation by Ap6A (to 477 ± 79 nmol/L) [3]. Researchers studying the interplay between platelet-derived diadenosine polyphosphates and the renin-angiotensin system in vascular physiology must select Ap5A specifically to reproduce or interrogate this intermediate functional phenotype; substitution with Ap4A or Ap6A would yield quantitatively different experimental outcomes.

Application
Selection Property
Validation Focus
P2X3 nociceptive signaling research
P2X3 full agonism with subunit selectivity over P2X1/P2X4
Confirm TNP-ATP-sensitive P2X3 activation in native sensory preparations
RyR2 redox-dependent gating studies
Native reduced form (pentasodium) for high-affinity site engagement
Verify high-affinity RyR2 activation distinct from oxidized analog
Human vascular P2X receptor pharmacology
Highest vasoconstrictor potency among diadenosine polyphosphates
Confirm PPADS-sensitive, P2X-mediated contraction in resistance arteries
VSMC acute signaling without proliferation confound
Non-proliferative dinucleotide (no P2Y-ERK1/2 activation)
Verify lack of mitogenic response in cultured VSMC proliferation assays

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